alpha-Piperidinopropiophenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-phenyl-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
GEHIWZFQDZBTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization
Synthetic Routes for Alpha-Piperidinopropiophenone
The synthesis of α-Piperidinopropiophenone is most commonly achieved through a structured, multi-step process that relies on commercially available precursors.
Precursor-Based Synthesis Pathways (e.g., from propiophenone)
The primary and well-documented pathway for synthesizing α-Piperidinopropiophenone begins with propiophenone (B1677668). nih.govwikipedia.org This method involves an α-keto bromination of the starting material. wikipedia.org In this initial step, propiophenone is brominated, typically using elemental bromine, which results in the formation of an intermediate compound, 2-bromopropiophenone (B137518). nih.govwikipedia.org
The subsequent step is the displacement of the bromine atom via amination. wikipedia.org The 2-bromopropiophenone intermediate is reacted with piperidine (B6355638). This reaction substitutes the halogen with the piperidine moiety, yielding the final product, α-Piperidinopropiophenone, which is often prepared as a hydrochloride salt (PIPP•HCl). nih.govwikipedia.org
Table 1: Precursors in the Synthesis of α-Piperidinopropiophenone
| Compound Name | Role | Chemical Formula | Molar Mass |
|---|---|---|---|
| Propiophenone | Starting Material | C₉H₁₀O | 134.18 g/mol |
| Bromine | Reagent | Br₂ | 159.808 g/mol |
| 2-Bromopropiophenone | Intermediate | C₉H₉BrO | 213.07 g/mol |
| Piperidine | Reagent | C₅H₁₁N | 85.15 g/mol |
Multi-Step Reaction Schemes
The synthesis of α-Piperidinopropiophenone is a classic example of a multi-step reaction scheme, where a target molecule is assembled through a sequence of chemical transformations. vapourtec.com This approach allows for the controlled construction of the final compound from simpler, readily available starting materials. vapourtec.comnih.gov
Step 1: α-Bromination Propiophenone is reacted with bromine to form 2-bromopropiophenone. This electrophilic substitution occurs at the alpha-carbon position adjacent to the carbonyl group.
Reaction: C₆H₅C(O)CH₂CH₃ + Br₂ → C₆H₅C(O)CH(Br)CH₃ + HBr
Step 2: Amination The resulting α-bromo ketone undergoes a nucleophilic substitution reaction with piperidine. The nitrogen atom of the piperidine ring displaces the bromide ion, forming the carbon-nitrogen bond and yielding α-Piperidinopropiophenone. nih.govwikipedia.org
Reaction: C₆H₅C(O)CH(Br)CH₃ + C₅H₁₀NH → C₁₄H₁₉NO + HBr
This sequential process is essential as a direct, single-step synthesis from the initial precursors is not feasible. youtube.com
Methodologies for Structural Confirmation
To confirm the successful synthesis and verify the precise structure of α-Piperidinopropiophenone, a combination of modern spectroscopic techniques is employed. nih.gov
Spectroscopic Analysis Techniques (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural elucidation of α-Piperidinopropiophenone. nih.govmeasurlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. measurlabs.comwikipedia.org For α-Piperidinopropiophenone, both ¹H NMR and ¹³C NMR spectra are analyzed. nih.govresearchgate.net The ¹H NMR spectrum shows distinct signals for the aromatic protons, the methine proton, and the various protons of the piperidine ring and the methyl group. nih.govresearchgate.net The ¹³C NMR spectrum complements this by identifying the chemical environments of all carbon atoms, including the characteristic carbonyl carbon signal. nih.govresearchgate.net
Table 2: ¹H NMR Spectroscopic Data for α-Piperidinopropiophenone Data recorded on a 400 MHz spectrometer in CD₃OD. nih.govresearchgate.net
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.07 | d | 7.8 | 2H | Aromatic |
| 7.75 | t | 7.4 | 1H | Aromatic |
| 7.60 | t | 7.8 | 2H | Aromatic |
| 5.21 | q | 6.7 | 1H | -CH- |
| 3.83–3.35 | m | 2H | Piperidine | |
| 3.12 | s | 2H | Piperidine | |
| 2.19–1.68 | m | 6H | Piperidine | |
| 1.59 | d | 7.2 | 3H | -CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for α-Piperidinopropiophenone Data recorded on a 100 MHz spectrometer in CD₃OD. nih.govresearchgate.net
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 197.6 | C=O (Carbonyl) |
| 135.7 | Aromatic |
| 133.0 | Aromatic |
| 129.5 (2C) | Aromatic |
| 129.1 (2C) | Aromatic |
| 65.4 | -CH- |
| 53.9 | Piperidine |
| 50.4 | Piperidine |
| 23.1 | Piperidine |
| 22.7 | Piperidine |
| 21.4 | Piperidine |
| 14.0 | -CH₃ |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the precise molecular weight and elemental formula of the compound. nih.gov For α-Piperidinopropiophenone, the technique measures the mass-to-charge ratio of the protonated molecule [M+H]⁺. The experimentally determined mass is then compared to the theoretically calculated mass for the expected formula (C₁₄H₂₀NO⁺), providing strong evidence for the compound's identity. nih.govresearchgate.net
Table 4: High-Resolution Mass Spectrometry (HR-MS) Data nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Ion Formula | C₁₄H₂₀NO⁺ |
| Calculated Mass | 218.1539 |
| Found Mass | 218.1512 |
Advanced Spectrometric Approaches
For more complex analyses, particularly in identifying compounds within mixtures, advanced hyphenated techniques are employed. usdoj.gov Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful method used for the analysis of related cathinone (B1664624) compounds. usdoj.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. cfsre.org
While specific data for α-Piperidinopropiophenone using this exact method is not detailed in the provided context, its application would involve passing the sample through an LC column to separate it from any impurities or other components before it enters the mass spectrometer. The QTOF analyzer would then provide highly accurate mass measurements for the parent ion and its fragments, further confirming the structure with a very high degree of confidence. usdoj.govcfsre.org
Structure Activity Relationships Sar and Design Principles
Fundamental Principles of Structure-Activity Relationships
The biological actions of synthetic cathinones are largely determined by their interactions with monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.gov Key structural features that modulate these interactions include:
The Aromatic Ring: Substitutions on the phenyl ring can alter a compound's selectivity. For instance, adding substituents at the para-position (4-position) of the phenyl ring tends to increase activity at SERT relative to DAT. acs.orgnih.gov The steric bulk of these substituents plays a significant role in determining the selectivity for DAT versus SERT, with larger groups favoring SERT interaction. acs.org
The α-Alkyl Chain: The length and nature of the alkyl chain at the alpha-carbon (adjacent to the carbonyl group) are critical. For α-pyrrolidinophenones, which are structurally related to alpha-Piperidinopropiophenone, increasing the length of this carbon chain has been shown to enhance affinity for DAT. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have shown that potency at DAT is correlated with the volume and lipophilicity of the α-substituent. nih.gov
The Amino Group: Modifications to the terminal amine group, such as N-alkylation or its inclusion within a cyclic structure (like the piperidine (B6355638) ring in this compound), significantly impact whether the compound acts as a transporter substrate (releaser) or a reuptake inhibitor (blocker). acs.orgnih.govnih.gov
These fundamental principles establish that minor structural alterations can lead to significant changes in pharmacological action and transporter selectivity. nih.govnih.gov
Impact of Piperidine Ring Substitution on Pharmacological Activity
The inclusion of the nitrogen atom within a piperidine ring is a defining feature of this compound. This modification is a common strategy in the design of synthetic cathinones. nih.govservice.gov.uk
Cyclic vs. Acyclic Amines: Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine (B122466) or piperidine ring, is a key determinant of activity. Pyrrolidine-containing cathinones like α-PVP are typically potent transporter inhibitors that block neurotransmitter uptake. nih.gov
Ring Size: The size of the N-cyclic ring influences potency. For example, in a related series of pyrovalerone analogues, expanding the five-membered pyrrolidine ring to a six-membered piperidine ring resulted in a decrease in potency as a dopamine reuptake inhibitor. nih.gov This suggests that the conformational constraints imposed by the six-membered piperidine ring may be less optimal for DAT binding compared to the five-membered pyrrolidine ring.
Cytotoxicity: SAR studies on related cathinones have suggested that substituting a pyrrolidine ring with a tertiary amine moiety, such as the one in this compound, can lead to a decrease in cytotoxicity. acs.org
Table 1: Effect of N-Cyclic Ring Size on Dopamine Transporter (DAT) Inhibition Data from a related series of pyrovalerone analogs.
| Compound Structure | Ring Type | DAT IC₅₀ (nM) | Potency Relative to Pyrrolidine Analog |
|---|---|---|---|
| Pyrrolidine Analog (α-PVP) | 5-membered | 18.4 | - |
| Piperidine Analog | 6-membered | 128 | ~7-fold decrease |
Role of Nitrogen Atom Modifications in Functional Effects
The nitrogen atom is a primary site for structural modifications that fine-tune the pharmacological properties of cathinones. nih.govnih.gov For cathinone (B1664624) derivatives, substitutions on the terminal amine have a significant impact on their action as either releasing agents or reuptake inhibitors. nih.gov
N-Alkylation: Increasing the length of the N-alkyl substituent generally affects potency. Studies on non-cyclic cathinones have shown that homologation of an N-methyl group to an N-ethyl group can lead to small declines in potency in some behavioral assays. researchgate.net However, in other series, the presence of an N-ethyl group compared to an N-methyl group increased the potency for inhibiting dopamine uptake. frontiersin.org
Inclusion in a Ring: As noted, placing the nitrogen in a ring system is a critical modification. The piperidine ring in this compound makes it a member of the pyrovalerone class of cathinones, which are typically characterized as potent DAT and NET reuptake blockers with minimal effects on SERT. taylorandfrancis.com This contrasts with non-ring-substituted cathinones, which often act as transporter substrates, causing neurotransmitter release. nih.gov
Comparative Structure-Activity Analysis with Related Cathinone Analogues (e.g., Alpha-Piperidinopentiothiophenone)
A direct comparison between this compound (PIPP) and its analogue alpha-Piperidinopentiothiophenone (PIVT) highlights key SAR principles. The primary structural differences are the replacement of the phenyl ring in PIPP with a thiophene (B33073) ring in PIVT and the extension of the α-alkyl chain from ethyl (in PIPP) to butyl (in PIVT).
A study that synthesized and evaluated both compounds found significant differences in their pharmacological effects. nih.govnih.gov PIPP was found to induce conditioned place preference (CPP) in mice, indicating rewarding properties. In contrast, PIVT did not produce this effect. nih.govbiomolther.orgresearchgate.net Furthermore, quantitative real-time PCR analysis revealed that PIPP significantly decreased the gene expression of the dopamine transporter (DAT), while PIVT had no such effect. nih.govnih.govresearchgate.net
These findings suggest that the combination of the phenyl ring and the shorter α-ethyl group in PIPP is more conducive to producing rewarding effects, potentially through its interaction with and subsequent downregulation of DAT, compared to the thiophene ring and longer α-butyl group in PIVT. nih.gov Neither compound was found to be self-administered by rats or to produce locomotor sensitization, distinguishing their profiles from other psychostimulants. nih.govresearchgate.net
Table 2: Comparative Pharmacological Effects of PIPP and PIVT
| Compound | Rewarding Effects (CPP) | Effect on DAT Gene Expression | Self-Administration | Locomotor Sensitization |
|---|---|---|---|---|
| This compound (PIPP) | Yes | Decreased | No | No |
| alpha-Piperidinopentiothiophenone (PIVT) | No | No effect | No | No |
Computational and Cheminformatic Approaches to SAR Elucidation
Computational methods are increasingly used to understand and predict the SAR of synthetic cathinones. These approaches provide insights into the molecular interactions that govern their biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed for synthetic cathinones to correlate their chemical structures with their biological activities. researchgate.net For instance, one of the first QSAR studies on cathinone-based DAT reuptake inhibitors demonstrated that potency was significantly correlated with the "size" (volume and lipophilicity) of the α-side chain substituent. nih.gov QSAR analyses have also been instrumental in showing that the steric bulk of para-substituents on the aromatic ring is a key factor in determining DAT versus SERT selectivity. acs.org
Molecular Docking: Docking studies are used to model the binding of cathinone analogues to the active sites of monoamine transporters and other receptors. researchgate.net These simulations help to elucidate the specific molecular interactions, such as hydrogen bonds and π-π stacking, that are responsible for binding affinity and selectivity. nih.gov For example, docking studies have been used to model the bioactive conformations of cathinones at the 5-HT2A receptor to develop predictive 3-D QSAR models. mdpi.com This allows for the virtual screening of new compounds and helps guide the synthesis of analogues with desired pharmacological profiles.
These computational tools are invaluable for rational drug design and for predicting the potential effects of newly emerging synthetic cathinones based on their chemical structure. acs.orgresearchgate.net
Neuropharmacological Mechanisms of Action Preclinical Focus
Modulation of Monoaminergic Neurotransmission in Central Nervous System Circuitry
Monoaminergic systems, which include the dopaminergic, serotonergic, and noradrenergic pathways, are critical for regulating a wide range of physiological and cognitive functions. Preclinical studies have investigated the influence of alpha-Piperidinopropiophenone on these systems, revealing a distinct profile of activity.
Dopaminergic System Interactions
Research indicates that this compound interacts with the dopamine (B1211576) transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. In vitro studies using human embryonic kidney 293 (HEK293) cells expressing the human dopamine transporter (hDAT) have demonstrated that α-PPP acts as an inhibitor of dopamine uptake. The potency of this inhibition is quantified by its half-maximal inhibitory concentration (IC50), which for α-PPP at hDAT is 2.8 µM. This finding suggests that this compound can increase extracellular dopamine levels by blocking its primary clearance mechanism.
Serotonergic and Noradrenergic Pathway Considerations
Further investigations into the effects of this compound on other monoaminergic pathways show a differential impact. The compound exhibits a significant interaction with the norepinephrine (B1679862) transporter (NET). Studies on human norepinephrine transporter (hNET) expressed in HEK293 cells reveal that α-PPP not only inhibits norepinephrine reuptake, with an IC50 value of 1.7 µM, but also acts as a partial releasing agent. The half-maximal effective concentration (EC50) for norepinephrine release was determined to be 4.1 µM, with a maximal release effect of 55% compared to a standard releasing agent.
In contrast, preclinical data indicate that this compound has no significant pharmacological activity at the human serotonin (B10506) transporter (hSERT). This suggests that the compound's mechanism of action is selective for the dopaminergic and noradrenergic systems over the serotonergic system.
Receptor Binding Profiles and Ligand Affinity Studies
Based on a comprehensive review of the available preclinical scientific literature, specific receptor binding profiles and ligand affinity studies for this compound are not available. Research to date has primarily focused on its interactions with monoamine transporters, and detailed characterization of its binding affinities (Ki values) at a broad range of central nervous system receptors has not been published.
Neurochemical Effects on Transporter Functionality
The primary neurochemical effect of this compound is the modulation of monoamine transporter function, leading to alterations in the extracellular concentrations of dopamine and norepinephrine.
Dopamine Transporter (DAT) Gene Expression Modulation
There is currently no available preclinical research data from the scientific literature to indicate that this compound modulates the gene expression of the dopamine transporter (DAT). Studies on the regulatory effects of this compound on the SLC6A3 gene, which encodes for DAT, have not been reported.
Presynaptic Transport Inhibition Mechanisms
The mechanism by which this compound affects presynaptic transport is primarily through competitive inhibition of the dopamine and norepinephrine transporters. By binding to these transporters, α-PPP blocks the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This inhibition leads to a prolonged presence and increased concentration of dopamine and norepinephrine in the synapse, thereby enhancing their signaling. As mentioned previously, in addition to inhibition, α-PPP also induces a partial release of norepinephrine through the norepinephrine transporter.
The following interactive table summarizes the in vitro pharmacological data for this compound at human monoamine transporters.
| Transporter | Assay | Parameter | Value (µM) |
| hDAT | Uptake Inhibition | IC50 | 2.8 |
| Release | EC50 | >10 | |
| Emax | <20% | ||
| hNET | Uptake Inhibition | IC50 | 1.7 |
| Release | EC50 | 4.1 | |
| Emax | 55% | ||
| hSERT | Uptake Inhibition | IC50 | >10 |
| Release | EC50 | >10 | |
| Emax | <20% |
Influence on Brain Reward Circuitry Components in Preclinical Models
The brain's reward circuitry, a complex network of interconnected regions, is significantly influenced by substances that modulate dopamine transmission. The primary components of this circuit are the Ventral Tegmental Area (VTA) and the Nucleus Accumbens (NAc), which are critically involved in processing rewarding stimuli and motivating behavior. mdpi.comnih.gov
Ventral Tegmental Area (VTA): The VTA is a core structure in the midbrain containing the cell bodies of dopaminergic neurons that project to various forebrain regions, including the NAc and the prefrontal cortex. mdpi.comresearchgate.net In preclinical models, the activity of these VTA dopamine neurons is fundamental to reward-seeking behavior and learning. nih.govnih.govbiorxiv.org Studies in rats have shown that VTA dopamine neuron firing activity responds to and predicts reward outcomes. nih.govnih.gov The heightened activity of VTA dopaminergic neurons leads to increased dopamine release in projection areas, which is a central mechanism for encoding reward.
Nucleus Accumbens (NAc): The NAc is a principal target of the VTA's dopaminergic projections and is considered a critical brain region for reward, motivation, and reinforcement. mdpi.comnih.gov Preclinical research consistently demonstrates that an increase in dopamine levels within the NAc is a key neurochemical event associated with rewarding experiences. nih.govnih.gov For instance, using preclinical models such as monogamous prairie voles, researchers have found that dopamine release in the nucleus accumbens is enhanced during partner-seeking and social interactions, highlighting its role in social reward. nih.govnih.gov Manipulations that increase dopamine in the NAc typically produce reinforcing effects, while depletion of dopamine in this region can attenuate the rewarding properties of stimuli. researchgate.net The NAc integrates dopaminergic input with glutamatergic signals from cortical and limbic structures to guide goal-directed behaviors. mdpi.com
| Brain Region | Primary Role in Reward | Key Neurotransmitter | Preclinical Observations |
|---|---|---|---|
| Ventral Tegmental Area (VTA) | Origin of dopaminergic reward pathway; signals rewarding stimuli | Dopamine | Firing activity of VTA dopamine neurons increases in response to and predicts rewarding outcomes, driving reward-seeking behavior. nih.govnih.gov |
| Nucleus Accumbens (NAc) | Integrates reward information; motivation and reinforcement | Dopamine | Increased dopamine release in the NAc is consistently observed during rewarding behaviors and is crucial for reinforcement learning. mdpi.comnih.govnih.gov |
Preclinical Behavioral Pharmacology
Assessment of Rewarding Effects in Animal Models
The rewarding properties of a substance are a key indicator of its potential for abuse. In animal models, these effects are primarily assessed using conditioned place preference (CPP) and self-administration (SA) paradigms. These models provide insights into whether a substance is perceived as pleasurable and whether animals will voluntarily work to consume it.
The conditioned place preference paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs. frontiersin.orgnih.gov In this model, an animal is repeatedly exposed to a specific environment in conjunction with the administration of a drug. If the drug has rewarding effects, the animal will develop a preference for the environment associated with the drug's effects. frontiersin.orgnih.gov
Research has shown that α-PPP can induce conditioned place preference in mice, indicating that it has rewarding effects. nih.gov In one study, mice treated with α-PPP at doses of 10 mg/kg and 30 mg/kg showed a significant place preference, similar to the effects observed with methamphetamine. nih.gov This suggests that α-PPP is capable of producing positive affective states that can lead to environmental conditioning.
| Compound | Species | Doses Tested (mg/kg) | Outcome |
| alpha-Piperidinopropiophenone (α-PPP) | Mouse | 10 and 30 | Induced Conditioned Place Preference nih.gov |
| Methamphetamine | Mouse | Not specified in comparative context | Induced Conditioned Place Preference nih.gov |
| alpha-Piperidinopentiothiophenone (PIVT) | Mouse | Not specified | Did not induce Conditioned Place Preference nih.gov |
This table summarizes the outcomes of conditioned place preference studies for α-PPP and related compounds.
Self-administration studies are considered the gold standard for assessing the reinforcing effects of a drug and its abuse liability. meliordiscovery.com In these paradigms, animals are trained to perform a specific action, such as pressing a lever, to receive an infusion of the drug. meliordiscovery.com A drug is considered to have reinforcing effects if animals learn to self-administer it.
Studies have demonstrated that α-PPP has reinforcing effects in rats under conditions of extended drug access. nih.govnih.gov In a binge-like extended access paradigm, rats readily self-administered a high dose (0.32 mg/kg/infusion) of α-PPP, with the number of infusions being significantly greater than that of saline. nih.govfrontiersin.org Lower doses of α-PPP (0.05 mg/kg/infusion and 0.1 mg/kg/infusion) produced less robust or more variable levels of self-administration. nih.govfrontiersin.org For instance, the number of infusions for the low dose was only significantly higher than saline during the first of three 96-hour sessions. nih.govfrontiersin.org In contrast, a comparison drug, methylenedioxypyrovalerone (MDPV), was readily self-administered at a dose of 0.05 mg/kg/infusion across all sessions. nih.govfrontiersin.org These findings suggest that while α-PPP is reinforcing, it may be less potent than other synthetic cathinones like MDPV. nih.govnih.govfrontiersin.org
| Drug | Dose (mg/kg/infusion) | Self-Administration Behavior |
| This compound (α-PPP) | 0.05 | Variable; significantly greater than saline only in the first of three sessions. nih.govfrontiersin.org |
| This compound (α-PPP) | 0.1 | Variable; not statistically different from saline. nih.govfrontiersin.org |
| This compound (α-PPP) | 0.32 | Robust; readily self-administered at high levels across all sessions. nih.govfrontiersin.org |
| Methylenedioxypyrovalerone (MDPV) | 0.05 | Robust; readily self-administered at high levels across all sessions. nih.govfrontiersin.org |
This table presents the self-administration behaviors observed for different doses of α-PPP compared to MDPV in a binge-like extended access paradigm.
Locomotor Activity and Sensitization Studies in Rodents
Psychostimulant drugs are known to increase locomotor activity in rodents, and repeated administration can lead to behavioral sensitization, which is an augmented locomotor response to the same dose of the drug. meliordiscovery.com This phenomenon is thought to be related to the neuroplastic changes that underlie addiction. meliordiscovery.com
α-PPP has been shown to produce time- and dose-dependent stimulation of locomotor activity in mice. nih.gov The stimulant effects of doses ranging from 2.5 to 25 mg/kg were observed within 10 minutes of injection and lasted for 60 to 190 minutes. nih.gov Interestingly, a higher dose of 50 mg/kg resulted in a delayed onset of stimulant effects, beginning around 50 minutes after administration and lasting for 140 minutes. nih.gov During the period of maximal stimulant effect (0–30 minutes), α-PPP exhibited an inverted U-shaped dose-effect curve, with the peak effect at 10 mg/kg. nih.gov
In female rats, α-PPP was also found to increase spontaneous locomotor activity. nih.govnih.gov However, studies investigating locomotor sensitization with α-PPP did not find evidence for this phenomenon after 7 days of daily injections followed by a challenge. nih.gov
| Compound | Species | Dose Range (mg/kg) | Effect on Locomotor Activity |
| This compound (α-PPP) | Mouse | 2.5 - 50 | Dose-dependent increase; inverted U-shaped dose-effect curve with peak at 10 mg/kg. nih.gov |
| This compound (α-PPP) | Rat (female) | 5, 10 | Increased spontaneous activity. nih.govnih.gov |
| alpha-Pyrrolidinohexiophenone (α-PHP) | Mouse | 2.5 - 25 | Dose-dependent increase. nih.gov |
| alpha-Pyrrolidinovalerothiophenone (α-PVT) | Mouse | 10 - 100 | Dose-dependent increase. nih.gov |
This table summarizes the effects of α-PPP and related compounds on locomotor activity in rodents.
Comparative Behavioral Profiles with Amphetamine-Type Stimulants and Cathinone (B1664624) Analogues
The behavioral effects of α-PPP are often compared to those of classic amphetamine-type stimulants and other synthetic cathinones to better understand its pharmacological classification and potential for abuse. Synthetic cathinones, in general, produce effects similar to traditional illicit stimulants like cocaine and methamphetamine. nih.govfrontiersin.org
α-PPP, along with other pyrovalerone cathinones like MDPV, exerts its effects by inhibiting the reuptake of dopamine (B1211576) and norepinephrine (B1679862). nih.govnih.govfrontiersin.org This mechanism of action is similar to that of cocaine. frontiersin.org Studies have shown that α-PPP can elicit cocaine-like locomotor stimulant and discriminative stimulus effects. frontiersin.org However, its potency as a dopamine transporter (DAT) inhibitor is significantly lower than that of MDPV, which is reflected in the higher doses of α-PPP required to support self-administration. frontiersin.org
When compared to its analogues, α-pyrrolidinopentiophenone (α-PVP) and α-pyrrolidinohexiophenone (α-PHP), α-PPP generally demonstrates lower potency. nih.govbiorxiv.org For instance, α-PPP was less potent than α-PVP in an intracranial self-stimulation (ICSS) procedure in female rats, a measure of a drug's rewarding efficacy. biorxiv.org It also generated a right-shifted dose-response curve compared to MDPV and α-PVP in a 2-hour intravenous self-administration paradigm, further indicating its lower potency. nih.gov Despite its lower potency, α-PPP is still considered an effective stimulant, capable of increasing spontaneous locomotor behavior and decreasing reward thresholds to a similar extent as 0.5 mg/kg of methamphetamine in female rats. nih.gov
| Feature | This compound (α-PPP) | Methamphetamine | Methylenedioxypyrovalerone (MDPV) | alpha-Pyrrolidinopentiophenone (α-PVP) |
| Rewarding Effects (CPP) | Induces CPP nih.gov | Induces CPP nih.gov | N/A in direct comparison | Produces CPP nih.govresearchgate.net |
| Reinforcing Effects (SA) | Reinforcing, but less potent than MDPV nih.govnih.govfrontiersin.org | Reinforcing nih.gov | Highly reinforcing nih.govnih.govfrontiersin.org | Highly reinforcing nih.govresearchgate.netnih.gov |
| Locomotor Stimulation | Increases locomotor activity nih.govnih.govnih.gov | Increases locomotor activity mdpi.com | Increases locomotor activity | Increases locomotor activity nih.govresearchgate.net |
| Relative Potency | Lower than MDPV and α-PVP frontiersin.orgnih.govbiorxiv.org | High | High | High |
This table provides a comparative overview of the behavioral profiles of α-PPP and other psychostimulants.
Metabolic Pathways and Enzyme Kinetics in Vitro/preclinical Focus
Identification of Metabolic Pathways in Biological Systems
Studies on α-PBP and its analogues have identified several key metabolic transformations. The primary routes of metabolism involve Phase I reactions, which modify the core structure of the molecule.
Oxidative reactions, particularly hydroxylation, are common metabolic pathways for many compounds catalyzed by the cytochrome P450 (CYP) enzyme system. mdpi.comsigmaaldrich.com For α-pyrrolidinophenone-type compounds, oxidation of the pyrrolidine (B122466) ring is a significant metabolic pathway. nih.gov For instance, the structurally related 4'-methyl-α-pyrrolidinopropiophenone (MPPP) is primarily metabolized via hydroxylation. nih.gov In the case of α-PBP, studies of urinary metabolites have confirmed that oxidation at the 2″-position of the pyrrolidine ring to form a 2"-oxo metabolite is a major metabolic route in humans. nih.gov This type of reaction increases the polarity of the parent compound.
Beyond hydroxylation, other Phase I biotransformations play a crucial role in the metabolism of α-PBP. The most predominant of these is the reduction of the carbonyl (keto) group to a corresponding alcohol metabolite. nih.gov This reduction is a major pathway for α-PBP, leading to the formation of 1-phenyl-2-(piperidin-1-yl)propan-1-ol. nih.gov This biotransformation, along with the oxidation of the pyrrolidine ring, represents the main Phase I metabolic routes for this compound. nih.gov
Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous, water-soluble molecules to facilitate their elimination. uomus.edu.iqnottingham.ac.ukresearchgate.net While specific in vitro studies detailing the Phase II conjugation of α-PBP metabolites are not extensively documented, theoretical pathways can be inferred based on common metabolic processes. The alcohol metabolite formed from the reduction of α-PBP's keto group, as well as any hydroxylated metabolites, would be prime candidates for glucuronidation. uomus.edu.iqresearchgate.net This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would attach a glucuronic acid moiety to the hydroxyl group, significantly increasing its water solubility. uomus.edu.iqadmescope.com Another potential pathway is sulfation, where sulfotransferases (SULTs) conjugate a sulfonate group to the hydroxylated metabolites. researchgate.netadmescope.com These conjugation reactions result in inactive, polar products that are readily excreted from the body. uomus.edu.iq
Characterization of Cytochrome P450 Enzyme Involvement (e.g., CYP2C19, CYP2D6)
The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism of a vast number of xenobiotics. mdpi.comwikipedia.orgmdpi.com Research into structurally similar compounds has provided significant insight into the specific CYP isoenzymes likely responsible for the metabolism of α-PBP. Studies on the designer drugs 4'-methyl-α-pyrrolidinopropiophenone (MPPP) and 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) have demonstrated that CYP2D6 and CYP2C19 are the primary enzymes involved in their Phase I metabolism. nih.govnih.gov
CYP2D6, in particular, appears to be the main enzyme responsible for the hydroxylation of MPPP. nih.gov Inhibition studies using quinidine, a specific CYP2D6 inhibitor, resulted in a significant reduction in the formation of the hydroxylated metabolite of MPPP. nih.gov For MDPPP, both CYP2D6 and CYP2C19 were found to be almost equally responsible for its demethylenation. nih.gov Given the structural similarities, it is highly probable that CYP2D6 and CYP2C19 also play a key role in the oxidative metabolism of α-PBP. These enzymes are known for their genetic polymorphism, which can lead to significant variations in metabolic rates among individuals. nih.govwikipedia.org
Table 1: In Vitro Enzyme Kinetics for the Metabolism of α-PBP Analogues This table presents kinetic data from studies on compounds structurally related to α-PBP, as specific data for α-PBP was not available in the reviewed sources.
| Compound | Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol P450) | Source |
|---|---|---|---|---|
| 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) | CYP2D6 | 9.8 ± 2.5 | 13.6 ± 0.7 | nih.gov |
| 4'-Methyl-α-pyrrolidinopropiophenone (MPPP) | CYP2C19 (High Affinity) | 47.2 ± 12.5 | 8.1 ± 1.4 | nih.gov |
| 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) | CYP2D6 | 13.5 ± 1.5 | 1.3 ± 0.1 | nih.gov |
| 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) | CYP2C19 | 120.0 ± 13.4 | 3.2 ± 0.1 | nih.gov |
In Vitro Metabolic Stability and Metabolite Profiling
In vitro metabolic stability assays are crucial preclinical tools used to predict the hepatic clearance of a compound in the body. admescope.comspringernature.com These assays typically measure the rate of disappearance of a parent drug over time when incubated with liver microsomes or hepatocytes. springernature.com The results are often expressed as the metabolic half-life (T₁/₂) and intrinsic clearance (CLᵢₙₜ). admescope.commdpi.com While specific in vitro metabolic stability data for α-PBP is not extensively detailed in the available literature, studies on other synthetic cathinones show a range from low to high clearance compounds. nih.gov
Metabolite profiling, or metabolite identification, is the process of detecting and structurally elucidating the biotransformation products of a parent compound. admescope.comnih.gov For α-PBP, in vivo studies based on human urine samples have successfully profiled its major metabolites. nih.gov The primary identified metabolites result from the two main Phase I pathways:
Reduction of the keto group: This produces an alcohol metabolite. nih.gov
Oxidation of the pyrrolidine ring: This leads to the formation of a 2"-oxo-pyrrolidine metabolite. nih.gov
Combinations of these pathways are also possible, leading to a more complex metabolite profile. nih.gov
Impact of Structural Modifications (e.g., Deuteration) on Metabolic Fate
Structural modifications of a molecule can significantly alter its metabolic fate. One such strategy employed in drug discovery is selective deuteration, which involves replacing specific hydrogen atoms with their heavier isotope, deuterium. nih.gov This modification can slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the kinetic deuterium isotope effect (KDIE). nih.govresearchgate.net
For compounds metabolized by CYP enzymes, deuteration at a metabolic "soft spot" can decrease the rate of oxidation at that position. nih.govnih.gov This can lead to several outcomes, including an increased plasma half-life of the drug or a shift in metabolism towards alternative pathways, a process termed "metabolic switching". nih.govnih.gov
In the context of α-PBP, the sites susceptible to Phase I oxidation are the pyrrolidine ring and potentially the aromatic ring. nih.gov Selective deuteration at the 2"-position of the pyrrolidine ring could theoretically slow the formation of the 2"-oxo metabolite. This modification would likely increase the metabolic stability of the compound and could potentially shift the metabolic balance more towards the reduction of the keto group or other alternative pathways. Understanding these effects is critical for designing analogues with potentially improved pharmacokinetic properties. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Compound Separation
Chromatography is a fundamental step in the analytical workflow for alpha-Piperidinopropiophenone, enabling its separation from complex sample matrices and potential isomers or related compounds. Both liquid and gas chromatography are routinely utilized for this purpose.
Liquid chromatography, particularly when coupled with high-resolution mass spectrometry, offers a powerful tool for the analysis of this compound. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems provide efficient separation of the analyte from complex mixtures.
Table 1: Illustrative LC-HRAM-Orbitrap-MS Parameters for Synthetic Cathinone (B1664624) Analysis
| Parameter | Typical Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap |
| Resolution | 70,000 - 140,000 FWHM |
| Mass Accuracy | < 5 ppm |
This table represents typical parameters and may require optimization for specific applications.
Gas chromatography is another widely used separation technique for volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and identification capabilities.
A more specific application is the coupling of GC with Fourier Transform Infrared Spectroscopy (GC-FTIR). This hyphenated technique provides complementary information to mass spectrometry. nih.gov While MS provides information about the mass-to-charge ratio of the molecule and its fragments, FTIR provides information about the functional groups present in the molecule based on the absorption of infrared radiation. researchgate.net The vapor phase IR spectrum of this compound would show characteristic absorption bands for its carbonyl group (C=O), aromatic ring (C=C), and the C-N bond of the piperidine (B6355638) ring. This can be particularly useful in distinguishing between isomers that might have similar mass spectra. The combination of GC for separation with FTIR for functional group identification offers a high degree of specificity. nih.govresearchgate.net
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is the cornerstone of modern analytical techniques for the detection of synthetic cathinones due to its high sensitivity and specificity.
HRAM-MS plays a pivotal role in the unequivocal identification of this compound. Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high precision, typically with an error of less than 5 parts per million (ppm). thermofisher.comnih.gov This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions, which greatly enhances the confidence in identification. For this compound (C14H19NO), the theoretical exact mass of the protonated molecule ([M+H]+) is 218.1539. nih.gov HRAM-MS can experimentally measure this value with high accuracy, distinguishing it from other compounds with the same nominal mass. The use of HRAM-MS is crucial in forensic analysis where definitive identification is required. ojp.gov
Tandem mass spectrometry, or MS/MS, is a powerful technique used for structural elucidation and confirmation of the identity of a compound. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern is characteristic of the molecule's structure and can serve as a "fingerprint" for identification.
For alpha-pyrrolidinophenone cathinones, which are structurally related to this compound, detailed fragmentation pathways have been studied using techniques like electrospray ionization multi-stage mass spectrometry (ESI-MSn). wvu.eduwvu.edu Common fragmentation pathways for protonated α-pyrrolidinophenones involve the loss of the pyrrolidine (B122466) ring, followed by a series of neutral losses such as water, ethylene, or carbon monoxide, ultimately leading to the formation of characteristic ions like the tropylium ion (m/z 91). wvu.edu While the specific fragmentation of this compound would differ slightly due to the piperidine ring, similar fragmentation principles would apply.
Table 2: Predicted Key Fragment Ions of Protonated this compound ([M+H]+) in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 218.15 | 133.06 | C5H11N (piperidine) |
| 218.15 | 105.03 | C7H7O (benzoyl) |
| 133.06 | 105.03 | CO (carbon monoxide) |
| 105.03 | 77.04 | CO (carbon monoxide) |
This table is based on general fragmentation patterns of similar compounds and requires experimental verification for this compound.
Spectroscopic Characterization in Analytical Contexts
Spectroscopic techniques provide valuable information about the chemical structure of this compound and are often used in conjunction with chromatographic and mass spectrometric methods for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. 1H and 13C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule, allowing for the confirmation of its connectivity and stereochemistry. For instance, the proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methine proton adjacent to the carbonyl and piperidine ring, and the methylene protons of the piperidine ring. dea.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) typically in the region of 1680-1700 cm-1. researchgate.netdea.gov Other characteristic bands would include those for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching of the piperidine ring.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation in Analytical Samples
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. ox.ac.ukuoa.gr By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton. ox.ac.ukpitt.edu
In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The protons on the aromatic phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic current. The protons on the piperidine ring and the aliphatic chain will resonate in the upfield region. The methine proton (CH) adjacent to the carbonyl group and the nitrogen atom would show a specific chemical shift and splitting pattern due to coupling with neighboring protons.
¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. pitt.edu The carbonyl carbon of the ketone functional group is particularly characteristic, appearing significantly downfield (typically δ 190-220 ppm). The carbons of the phenyl ring would produce signals in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the piperidine ring and the ethyl chain would be found in the upfield region (δ 10-60 ppm). Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to correlate proton and carbon signals, confirming the precise connectivity of the molecule's structure. ox.ac.ukipb.pt
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and experimental conditions.
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| C=O | Ketone Carbonyl | ~200 |
| C (aromatic, attached to C=O) | Aromatic Quaternary Carbon | ~137 |
| CH (aromatic) | Aromatic Methine Carbons | ~128-133 |
| CH (aliphatic, adjacent to C=O and N) | Aliphatic Methine Carbon | ~60-70 |
| CH₂ (piperidine, adjacent to N) | Piperidine Carbons (alpha) | ~50-55 |
| CH₂ (piperidine) | Piperidine Carbons (beta, gamma) | ~24-27 |
| CH₃ | Methyl Carbon | ~15-20 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.publibretexts.orglibretexts.org The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent and easily identifiable peak is the strong absorption from the carbonyl (C=O) stretch of the ketone group, which typically appears in the range of 1670-1780 cm⁻¹. pressbooks.pubresearchgate.net The presence of the aromatic ring gives rise to C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. libretexts.org
Aliphatic C-H stretching vibrations from the piperidine ring and the propiophenone (B1677668) backbone are observed in the 2850-2960 cm⁻¹ range. libretexts.org The C-N stretching of the tertiary amine within the piperidine ring can also be identified, typically appearing in the 1000-1350 cm⁻¹ region, though it can sometimes be less distinct. ucalgary.ca The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) or primary/secondary amine (N-H) groups. ucalgary.ca
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |
| Ketone C=O | Stretching | 1680 - 1700 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Aliphatic C-N | Stretching | 1000 - 1350 | Medium to Weak |
Advanced Radioanalytical Chemistry Techniques for Tracers
Radioanalytical chemistry techniques can be adapted to study the behavior of this compound in biological or environmental systems through the use of radiolabeled tracers. These methods offer exceptional sensitivity, allowing for detection at pico- to nanomolar concentrations.
A common approach involves synthesizing the target molecule with a radioactive isotope incorporated into its structure. For this compound, this could involve using carbon-11 (¹¹C) or fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET). mdpi.com PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in vivo. mdpi.com
The synthesis of a radiotracer, such as [¹¹C]this compound, would involve a rapid chemical reaction to incorporate the short-lived ¹¹C isotope (half-life ≈ 20.4 minutes) onto a precursor molecule. For example, ¹¹C-methylation of a suitable precursor could be a viable synthetic route. mdpi.com Once synthesized and purified, the radiotracer is administered, and the PET scanner detects the gamma rays produced by positron annihilation. The resulting data is reconstructed into a 3D image showing the tracer's concentration in different tissues over time. This allows researchers to study pharmacokinetics, receptor binding, or metabolic pathways of the compound without disturbing the biological system.
Interactive Table: Potential Radioisotopes for Tracer Studies of this compound
| Isotope | Half-life | Detection Technique | Potential Application |
|---|---|---|---|
| Carbon-11 (¹¹C) | 20.4 minutes | Positron Emission Tomography (PET) | In vivo imaging of distribution and target binding. |
| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron Emission Tomography (PET) | In vivo imaging with longer scan times possible. |
| Tritium (³H) | 12.3 years | Liquid Scintillation Counting / Autoradiography | In vitro receptor binding assays, metabolic studies. |
| Carbon-14 (¹⁴C) | 5730 years | Liquid Scintillation Counting / Autoradiography | Long-term metabolic fate and environmental studies. |
Theoretical and Computational Studies
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand), such as alpha-Piperidinopropiophenone, binds to a receptor and the stability of the resulting complex. Docking predicts the preferred orientation of the ligand in the binding site, while MD simulations provide information on the dynamic behavior of the complex over time.
For cathinone (B1664624) derivatives, a primary target of interest is the human dopamine (B1211576) transporter (hDAT), as these compounds often act as monoamine transporter inhibitors. tandfonline.comnih.gov Molecular docking studies on synthetic cathinones targeting hDAT have identified key amino acid residues that form the binding pocket. tandfonline.comresearchgate.net These often include residues like Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. tandfonline.comresearchgate.net
When docking this compound into a homology model of hDAT, it is anticipated that the molecule would form several key interactions:
Hydrogen Bonding: The keto group (β-keto moiety) is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
π-Cation Interactions: The protonated nitrogen atom within the piperidine ring can form a cation-π interaction with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr). nih.gov
Molecular dynamics simulations, typically run for periods like 100 nanoseconds, can then be used to validate these docking poses and assess the stability of the ligand-receptor interactions. tandfonline.com These simulations reveal that stable, non-bonded interactions within the active site are crucial for the sustained activity of synthetic cathinones. tandfonline.comresearchgate.net
| Potential Interacting Residue (hDAT) | Interaction Type with this compound |
| Asp79 | Ionic Interaction / Salt Bridge with protonated piperidine N |
| Tyr156 | Hydrogen Bonding with keto group; π-π stacking with phenyl ring |
| Phe76, Phe320, Phe326 | Hydrophobic interactions; π-π stacking with phenyl ring |
This table represents a hypothetical interaction profile based on studies of analogous compounds.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. jocpr.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and dipole moments. jocpr.comresearchgate.net
Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: Represents the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater electron-donating capacity. researchgate.net
LUMO: Represents the innermost orbital without electrons and relates to the ability to accept electrons. A lower LUMO energy indicates a greater electron-accepting ability. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.netirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, DFT calculations would reveal the distribution of electron density, highlighting the electronegative oxygen of the keto group and the potential for electrophilic attack on the aromatic ring. Other calculated descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) further quantify the molecule's reactivity. irjweb.comnih.gov
| Quantum Chemical Descriptor | Significance for Reactivity |
| EHOMO (Energy of HOMO) | Indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Correlates with chemical stability and reactivity. |
| Chemical Potential (μ) | Describes the tendency of electrons to escape from a system. |
| Chemical Hardness (η) | Measures resistance to change in electron configuration. |
| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |
In Silico Prediction of Pharmacological Activity and Metabolic Fate
In silico tools are widely used in the early stages of drug discovery to predict a compound's pharmacological activity and how it will be metabolized in the body. nih.gov Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure to predict its likely biological targets and pharmacological effects based on structure-activity relationships from large databases. clinmedkaz.org For piperidine derivatives, these tools can predict a wide range of activities, including effects on enzymes, receptors, and ion channels. clinmedkaz.orgresearchgate.net
The metabolic fate of a compound can be predicted using software that models the biotransformations carried out by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. nih.gov Studies on synthetic cathinones have identified several common phase I and phase II metabolic pathways. nih.govsemanticscholar.orgfrontiersin.org
For this compound, the predicted metabolic pathways would likely include:
Keto Reduction: The reduction of the β-keto group to a hydroxyl group is a primary metabolic step for many cathinones. frontiersin.org
Hydroxylation: The addition of a hydroxyl group, often on the aromatic ring or the alkyl chain. nih.gov
N-dealkylation: While less common for a cyclic amine like piperidine compared to linear amines, modifications to the piperidine ring are possible.
Glucuronidation: A phase II conjugation reaction where glucuronic acid is attached to metabolites, particularly those with a newly formed hydroxyl group, to increase water solubility and facilitate excretion. frontiersin.org
In silico tools can predict the specific CYP isozymes (e.g., CYP2D6) most likely responsible for these transformations. nih.gov
| Predicted Metabolic Pathway | Reaction Type | Potential Enzyme Family |
| Reduction of Ketone | Phase I | Carbonyl Reductases |
| Aromatic Hydroxylation | Phase I | Cytochrome P450 (e.g., CYP2D6) |
| Piperidine Ring Oxidation | Phase I | Cytochrome P450 |
| Glucuronide Conjugation | Phase II | UGTs (UDP-glucuronosyltransferases) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govlongdom.org QSAR models are built by calculating molecular descriptors for a set of related molecules and then using statistical techniques, like multiple linear regression, to correlate these descriptors with experimentally determined activity. researchgate.net
For synthetic cathinones, QSAR studies have been instrumental in understanding how different structural modifications influence their activity at monoamine transporters. nih.govresearchgate.net Key molecular descriptors often found to be significant in these models include:
Lipophilicity (e.g., logP): Describes how well a compound dissolves in fats, which can influence its ability to cross cell membranes like the blood-brain barrier. nih.gov
Steric Properties (e.g., molecular volume, Taft steric parameter Es): Relate to the size and shape of the molecule or its substituents. Steric bulk at certain positions can significantly impact receptor binding and selectivity. nih.govacs.org
Electronic Properties (e.g., Hammett σ value): Describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. nih.gov
Topological Descriptors: Numerical indices that describe the connectivity and shape of the molecule. nih.gov
A QSAR model for a series of this compound analogs could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with potentially higher potency or selectivity. nih.gov The statistical validity of a QSAR model is typically assessed using parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²). nih.gov
| Descriptor Type | Example | Potential Influence on Activity of Cathinone Analogs |
| Hydrophobic | logP, π value | Correlates with membrane permeability and general binding affinity. nih.gov |
| Steric | Molecular Volume, Verloop parameters | Bulkier substituents can increase or decrease potency depending on their location. acs.org |
| Electronic | Hammett Constant (σ) | Influences electrostatic interactions within the receptor binding site. |
| Topological | Connectivity Indices (χ) | Relates molecular shape and branching to receptor fit. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Alpha-Piperidinopropiophenone Analogues
The exploration of novel analogues of this compound is a cornerstone of future research, aimed at elucidating the intricate structure-activity relationships (SAR) that govern the pharmacological properties of this class of compounds. A key focus is on understanding how specific structural modifications influence interactions with biological targets. nih.gov
Systematic modifications to the core this compound scaffold will be crucial. This includes alterations to the piperidine (B6355638) ring, the propiophenone (B1677668) backbone, and the aromatic ring. For instance, varying the substituents on the phenyl ring can significantly alter the compound's selectivity for different monoamine transporters. acs.org Research into para-substituted methcathinone (B1676376) analogs has shown that the size of the substituent at the para position can shift selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org
Another area of investigation is the modification of the alkyl chain. Studies on other synthetic cathinones have demonstrated that increasing the length of the aliphatic side chain can lead to an increase in potency at inhibiting the dopamine transporter. acs.org The synthesis and evaluation of new analogues will provide a more comprehensive understanding of the chemical space and allow for the development of compounds with more predictable pharmacological profiles.
The table below outlines potential modifications to the this compound structure and their hypothesized impact on activity, based on SAR studies of related synthetic cathinones.
| Structural Modification | Potential Impact on Pharmacological Profile |
| Substitution on the Phenyl Ring | Altered selectivity for monoamine transporters (DAT vs. SERT) |
| Alteration of the Alkyl Chain Length | Changes in potency at monoamine transporters |
| Modification of the Piperidine Ring | Influence on binding affinity and transporter interaction |
| Introduction of Chiral Centers | Enantioselective differences in pharmacological activity |
This table is illustrative and based on general principles of medicinal chemistry and SAR of related compounds.
Advanced Preclinical Models for Neurobiological Investigations
To gain a deeper understanding of the neurobiological effects of this compound and its analogues, future research will need to employ advanced preclinical models. These models, both in vitro and in vivo, are essential for dissecting the molecular and cellular mechanisms of action and for understanding the broader physiological consequences of exposure.
In vivo animal models will continue to be important for studying the behavioral and systemic effects of these compounds. nih.gov These models can be used to investigate effects on locomotion, reward pathways, and cognitive function. frontiersin.org The use of genetically modified animals, such as knockout or knock-in models for specific transporters or receptors, will allow for a more precise determination of the molecular targets of these compounds.
Beyond traditional animal models, the development and use of more sophisticated in vitro systems, such as brain organoids or primary neuronal cultures, will provide a more controlled environment to study the direct effects of these compounds on neuronal cells and circuits. These models can be used to investigate changes in gene expression, protein function, and synaptic plasticity following exposure to this compound and its derivatives.
Development of Predictive Models for Pharmacological Profiles
The development of predictive computational models is a rapidly advancing area that holds significant promise for the study of this compound and its analogues. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can accelerate the process of drug discovery and hazard identification by predicting the pharmacological profiles of novel compounds before they are synthesized. nih.govmdpi.commdpi.com
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a dataset of known this compound analogues and their corresponding pharmacological data, QSAR models can be developed to predict the activity of new, untested compounds. nih.gov These models can help to identify key structural features that are important for a compound's potency and selectivity. nih.gov
Molecular docking simulations provide insights into the binding of these compounds to their molecular targets, such as the dopamine and serotonin transporters. tandfonline.com These simulations can predict the binding affinity and orientation of a compound within the active site of a protein, helping to explain the molecular basis for its pharmacological activity. nih.gov Three-dimensional QSAR (3D-QSAR) models can further refine these predictions by considering the three-dimensional structure of the compounds. nih.gov
Integration of Multi-Omics Data in Research on this compound
A systems-level understanding of the effects of this compound requires the integration of multiple layers of biological information. nih.govnih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to achieve this. rug.nl By examining the changes across these different molecular layers, researchers can construct a more comprehensive picture of the biological perturbations caused by these compounds. nih.gov
Transcriptomic studies, using techniques like RNA sequencing, can reveal changes in gene expression in response to this compound exposure. Proteomic analysis can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomic studies can uncover changes in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the cell or organism. nih.govmaastrichtuniversity.nl
The integration of these different "omics" datasets is a significant challenge but can provide novel insights into the mechanisms of action and potential biomarkers of exposure. nih.govbiorxiv.org For example, integrating transcriptomic and proteomic data can help to identify key signaling pathways that are affected by this compound. Combining metabolomic data with information on gene and protein expression can provide a more complete understanding of the metabolic reprogramming induced by these compounds.
The table below summarizes the different omics technologies and the type of information they can provide in the context of this compound research.
| Omics Technology | Biological Information Provided | Potential Application in this compound Research |
| Genomics | DNA sequence variations | Identification of genetic predispositions to certain effects |
| Transcriptomics | Gene expression levels (mRNA) | Understanding changes in gene regulation and cellular pathways |
| Proteomics | Protein abundance and modifications | Identifying protein targets and downstream signaling effects |
| Metabolomics | Levels of small molecule metabolites | Characterizing metabolic disruptions and identifying biomarkers |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying alpha-Piperidinopropiophenone in forensic and pharmacological samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise identification. Calibrate instruments with certified reference standards (e.g., this compound hydrochloride) to ensure accuracy. Include validation steps for sensitivity, specificity, and reproducibility, adhering to forensic protocols .
- Experimental Design : Perform spike-and-recovery experiments in biological matrices (e.g., blood, urine) to assess extraction efficiency. Compare retention times and fragmentation patterns against reference spectra .
Q. How can researchers design a controlled synthesis protocol for this compound derivatives?
- Methodology : Apply retrosynthetic analysis to identify feasible routes, prioritizing piperidine and propiophenone precursors. Optimize reaction conditions (e.g., temperature, catalyst) using design of experiments (DoE) to maximize yield. Validate purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
- Data Contradiction Analysis : If yields vary across studies, evaluate solvent polarity, steric effects, or side reactions (e.g., N-alkylation byproducts) using kinetic modeling .
Advanced Research Questions
Q. How can discrepancies in reported neuropharmacological effects of this compound be resolved?
- Methodology : Conduct systematic reviews using the PICO framework to isolate variables:
- Population : Animal models (e.g., rodents) with standardized dosing.
- Intervention : Administer this compound at varying concentrations.
- Comparison : Compare effects against structurally related cathinones (e.g., alpha-PVP).
- Outcome : Measure dopamine reuptake inhibition via microdialysis or voltammetry .
Q. What experimental controls are critical for in vivo studies assessing this compound’s metabolic pathways?
- Methodology :
- Positive/Negative Controls : Use known CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic contributions to metabolism.
- Matrix Blanks : Analyze solvent-only samples to rule out contamination during LC-MS analysis.
- Replication : Repeat experiments across multiple cohorts to ensure statistical power (n ≥ 6 per group) .
Q. How can researchers optimize computational models to predict this compound’s binding affinity for monoamine transporters?
- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) with crystal structures of dopamine transporters (DAT). Validate predictions via in vitro competitive binding assays. Compare results with density functional theory (DFT) calculations to refine electrostatic interactions .
- Data Contradiction Analysis : If computational and experimental KD values diverge, re-evaluate force field parameters or solvation effects .
Methodological Frameworks Table
Key Considerations for Data Reporting
- Transparency : Disclose all raw data, including negative results, to avoid publication bias .
- Statistical Rigor : Report effect sizes with 95% confidence intervals; avoid overreliance on p-values .
- Replicability : Share protocols via repositories like Protocols.io to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
